molecular formula C8H8NO2- B11115153 (E)-methoxy(phenylimino)methanolate

(E)-methoxy(phenylimino)methanolate

Cat. No.: B11115153
M. Wt: 150.15 g/mol
InChI Key: IAGUPODHENSJEZ-UHFFFAOYSA-M
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Description

(E)-Methoxy(phenylimino)methanolate is a compound featuring a phenylimino group (–N=C–Ph) linked to a methoxy-substituted methanolate moiety. The term "methanolate" can denote either a methoxide ion (CH₃O⁻) or a solvate (a neutral methanol molecule associated with the compound) . This structural ambiguity necessitates careful interpretation of its reactivity and applications. The (E)-configuration indicates the spatial arrangement of substituents around the imine bond, which influences steric and electronic properties.

Properties

Molecular Formula

C8H8NO2-

Molecular Weight

150.15 g/mol

IUPAC Name

1-methoxy-N-phenylmethanimidate

InChI

InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)/p-1

InChI Key

IAGUPODHENSJEZ-UHFFFAOYSA-M

Canonical SMILES

COC(=NC1=CC=CC=C1)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Phenylimino Groups

(E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d)
  • Structure: A phenylimino group attached to an ethanone backbone with bromo-indole and methoxyphenyl substituents.
  • Key Differences: The presence of a carbonyl group (C=O) and bromine enhances electrophilicity, making 3d more reactive in nucleophilic substitutions compared to the methanolate derivative.
  • Applications : Used in synthetic organic chemistry for constructing heterocyclic frameworks .
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • Structure: Features an ethoxy group and phenolic –OH, with a 4-methylphenylimino substituent.
  • Key Differences: The phenolic –OH introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The ethoxy group provides steric bulk, reducing reactivity compared to methoxy derivatives .
Trifloxystrobin (Methyl (E)-α-methoxyimino-2-[(E)-1-(3-trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)
  • Structure: A methoxyimino group embedded in a strobilurin fungicide backbone.
  • Key Differences: The ester functionality and trifluoromethyl group enhance stability and bioactivity, making it suitable for agricultural applications. The methanolate in the target compound may lack this hydrolytic stability .

Methanolate-Containing Compounds

Sodium Methanolate (CH₃ONa)
  • Structure : A strong base composed of a methoxide ion and sodium counterion.
  • Key Differences: Sodium methanolate is purely ionic, exhibiting extreme alkalinity and reactivity in deprotonation reactions. In contrast, (E)-methoxy(phenylimino)methanolate’s phenylimino group would delocalize electron density, reducing basicity but enhancing conjugation .
Bosutinib Methanolate
  • Context: A tyrosine kinase inhibitor sold as a solvate with methanol.
  • Key Differences: Here, "methanolate" refers to a neutral methanol molecule co-crystallized with the drug. This contrasts with the target compound, where "methanolate" may imply a deprotonated species .

Functional Group Analysis

Compound Key Functional Groups Electronic Effects Reactivity
This compound Phenylimino, methoxy, methanolate Electron-withdrawing imino group; basic methanolate Potential for nucleophilic substitution
3d (from ) Phenylimino, bromo, carbonyl Strong electron-withdrawing (Br, C=O) High electrophilicity; prone to substitution
Trifloxystrobin Methoxyimino, ester, CF₃ Electron-withdrawing (CF₃), stabilizing ester Hydrolytically stable; bioactive
Sodium Methanolate Methoxide ion Extreme alkalinity Rapid deprotonation; corrosive

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